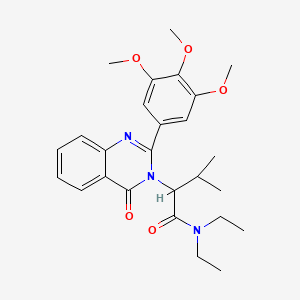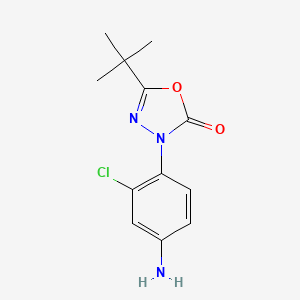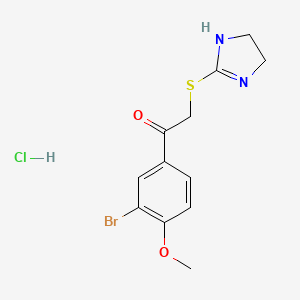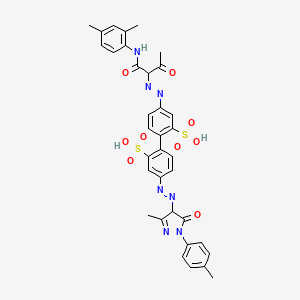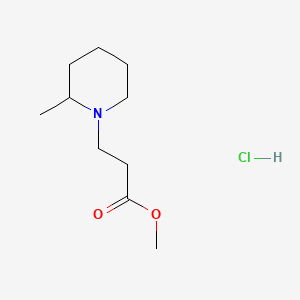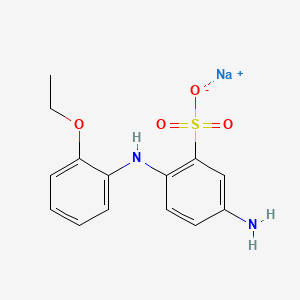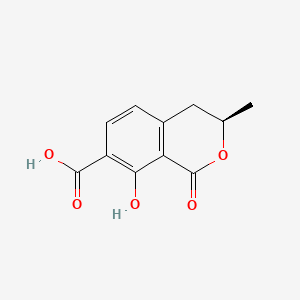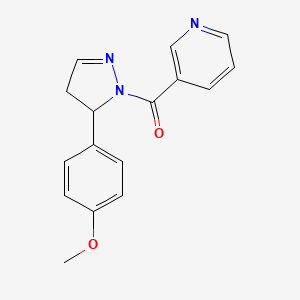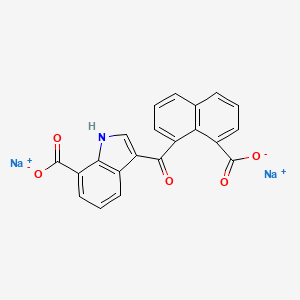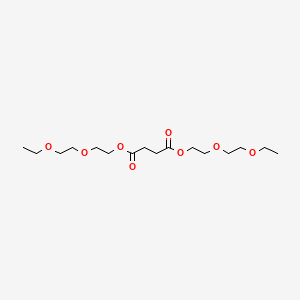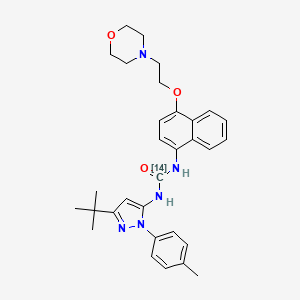
Doramapimod C-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Doramapimod involves the formation of an aryl-pyrazole scaffold, which is critical for its binding properties. The synthetic route typically includes the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Attachment of the phenyl group to the pyrazole ring.
- Introduction of functional groups to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of Doramapimod involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Doramapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenylpyrazole scaffold.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Doramapimod with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Doramapimod has a wide range of scientific research applications, including:
Mecanismo De Acción
Doramapimod exerts its effects by inhibiting the p38 MAP kinase, a key regulator of the production of proinflammatory cytokines. The compound binds to an allosteric site on the kinase, causing a conformational change that inhibits its activity. This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-1, thereby reducing inflammation .
Comparación Con Compuestos Similares
SB203580: Another p38 MAP kinase inhibitor with a different binding mechanism.
VX-702: A potent inhibitor of p38 MAP kinase with similar anti-inflammatory properties.
SCIO-469: A selective inhibitor of p38 MAP kinase used in clinical trials for inflammatory diseases.
Uniqueness of Doramapimod: Doramapimod is unique due to its high selectivity and potency as a p38 MAP kinase inhibitor. It exhibits slow binding kinetics and a large conformational change upon binding, which is not observed in other kinases . This unique binding mechanism contributes to its effectiveness in reducing inflammation at nanomolar concentrations .
Propiedades
Número CAS |
850312-12-8 |
|---|---|
Fórmula molecular |
C31H37N5O3 |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl](14C)urea |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2 |
Clave InChI |
MVCOAUNKQVWQHZ-QJTAWUFMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N[14C](=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


